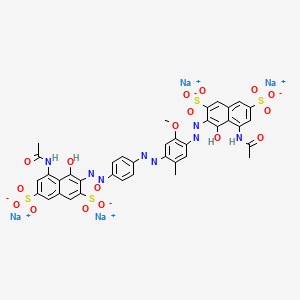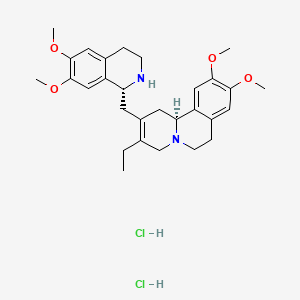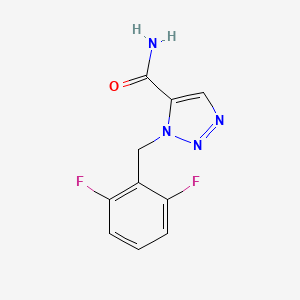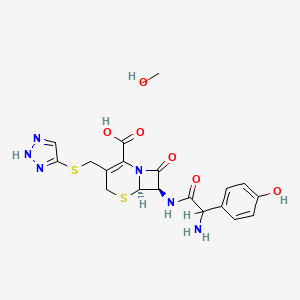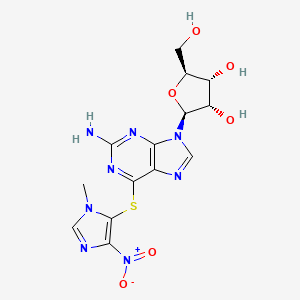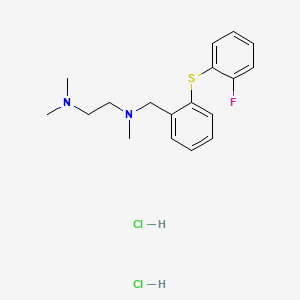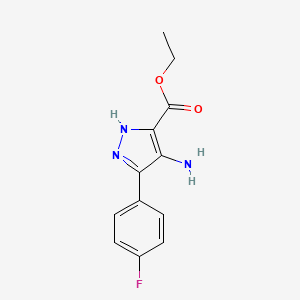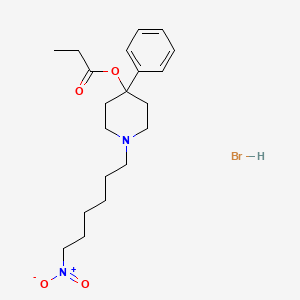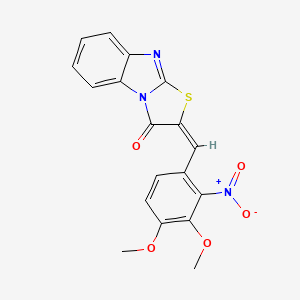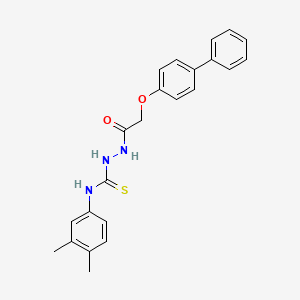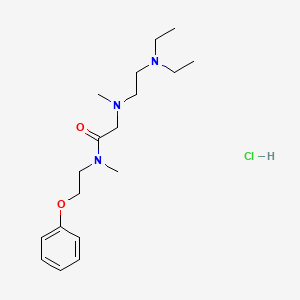
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties and is often studied for its pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride typically involves multiple steps. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies often focus on its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)-N-ethyl-N-(2-phenoxyethyl)acetamide, hydrochloride
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide
Uniqueness
What sets Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride apart is its unique combination of functional groups, which confer specific pharmacological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
97702-96-0 |
|---|---|
Molecular Formula |
C18H32ClN3O2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl-methylamino]-N-methyl-N-(2-phenoxyethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H31N3O2.ClH/c1-5-21(6-2)13-12-19(3)16-18(22)20(4)14-15-23-17-10-8-7-9-11-17;/h7-11H,5-6,12-16H2,1-4H3;1H |
InChI Key |
ALRAEPOLOZFZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)CC(=O)N(C)CCOC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


